Antipain (dihydrochloride)

Description

Properties

IUPAC Name |

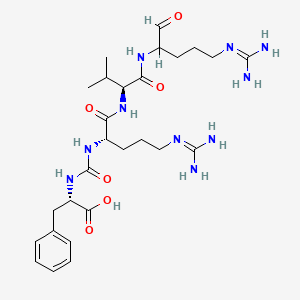

2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYTAYICBFYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37691-11-5, 37682-72-7 |

Source

|

| Record name | Antipain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37691-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[[(1-carboxyphenethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-L-valinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Valinamide, N2-[[(1-carboxy-2-phenylethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Antipain Dihydrochloride: Discovery, Mechanistic Profiling, and Experimental Applications

Introduction & Historical Context

Antipain is a naturally occurring, low-molecular-weight peptide aldehyde that functions as a highly potent, reversible inhibitor of serine and cysteine proteases. Discovered in 1972 by Hamao Umezawa, Hiroyuki Suda, and their research team at the Institute of Microbial Chemistry in Tokyo, antipain was originally isolated from the culture filtrates of actinomycetes, specifically Streptomyces michiganensis and Streptomyces yokosukanensis[1].

The identification of antipain closely followed the discovery of leupeptin, marking a pivotal era in microbial drug discovery where secondary metabolites were recognized not just as antibiotics, but as highly specific enzyme modulators[2]. Today, antipain dihydrochloride remains a critical reagent for preserving protein integrity during complex cellular extractions.

Chemical Structure and Mechanism of Action

Antipain dihydrochloride (CAS: 37682-72-7) is chemically defined as[(S)-1-carboxy-2-phenylethyl]carbamoyl-L-arginyl-L-valyl-argininal[1]. In laboratory applications, the dihydrochloride salt is the preferred formulation because it confers optimal aqueous solubility (up to 50 mg/mL in H₂O) and enhances molecular stability.

Mechanistic Causality: The inhibitory efficacy of antipain is driven by its C-terminal L-argininal moiety. The terminal aldehyde group functions as a transition-state analog. When antipain enters the active site of a target protease, the nucleophilic catalytic residue (the hydroxyl group of a serine protease or the sulfhydryl group of a cysteine protease) attacks the electrophilic carbonyl carbon of the aldehyde. This interaction forms a stable, yet reversible, hemiacetal or thiohemiacetal tetrahedral intermediate[1]. Because the enzyme is locked into this transition state, natural substrate access is completely blocked.

Fig 1. Reversible inhibition mechanism of Antipain via hemiacetal formation.

Quantitative Inhibition Profile

Antipain exhibits a broad but highly specific inhibition profile. While its action resembles that of leupeptin, antipain is distinct in its lower affinity for plasmin and its superior inhibition of cathepsin A.

Table 1: Inhibitory Profile of Antipain Dihydrochloride

| Target Enzyme | Protease Class | IC50 / Ki | Experimental Notes |

| Papain | Cysteine | 0.16 µg/mL | Highly sensitive; primary target for initial isolation screens[3]. |

| Trypsin | Serine | 0.26 µg/mL | Potent inhibition; competitive active-site binding[3]. |

| Cathepsin B | Cysteine | 0.59 µg/mL | Highly effective for lysosomal protease neutralization[3]. |

| Cathepsin A | Serine | 1.19 µg/mL | Stronger inhibition compared to leupeptin. |

| Calpain I | Cysteine | Ki = 1.4 µM | Effective against calcium-dependent endopeptidases[3]. |

| Plasmin | Serine | >93 µg/mL | Weakly inhibited; demonstrates target selectivity[3]. |

Biosynthesis and Isolation Workflow

The original isolation protocol developed by Umezawa and colleagues relied heavily on bio-guided fractionation. Fractions were continuously assayed for anti-papain activity to ensure the active metabolite was retained throughout the purification steps[4][5].

Fig 2. Isolation workflow of Antipain from Streptomyces culture filtrates.

Experimental Protocols & Field-Proven Insights

As a self-validating system, any protocol utilizing antipain must account for the chemical vulnerability of its aldehyde group. The following methodologies are engineered to prevent premature degradation.

Protocol 1: Preparation and Storage of Stock Solutions

Causality & Rationale: The terminal aldehyde of antipain is highly susceptible to oxidation (converting to an inactive carboxylic acid) and racemization in aqueous environments. Strict temporal and thermal controls are mandatory[6].

-

Equilibration: Allow the lyophilized Antipain dihydrochloride vial to reach room temperature in a desiccator before opening. Insight: This prevents condensation, which accelerates aldehyde degradation.

-

Reconstitution: Dissolve the powder in sterile, ultra-pure H₂O to achieve a stock concentration of 10 to 50 mg/mL.

-

Self-Validation Check: The resulting solution must be clear to slightly hazy yellow. Significant particulate matter indicates impurities or degradation[6].

-

-

Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C. The aqueous stock is stable for approximately 1 month at -20°C[6].

-

Working Dilution: Thaw a single aliquot on ice immediately before use. Discard any unused diluted solution after 24 hours, as the aldehyde moiety will rapidly oxidize[6].

Protocol 2: Application in Cell Lysis Buffers for Protein Extraction

Causality & Rationale: During cell lysis, compartmentalized proteases (like lysosomal cathepsins) are released into the extract, threatening the integrity of target proteins. Antipain is heavily utilized in protease inhibitor cocktails for isolating nuclear extracts and preparing adipocyte proteins for Western blotting.

-

Buffer Preparation: Prepare the base lysis buffer on ice (e.g., RIPA buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, pH 7.4).

-

Just-in-Time Supplementation: Immediately prior to lysis, add Antipain dihydrochloride to a final working concentration of 50 µg/mL.

-

Synergistic Inhibition: Combine antipain with complementary inhibitors (e.g., EDTA for metalloproteases, PMSF for uninhibited serine proteases) to ensure complete lysate protection.

-

Extraction: Resuspend the cell pellet in the supplemented buffer and incubate on ice for 30 minutes with periodic agitation.

-

Validation: Perform a Western blot for a highly sensitive housekeeping protein (e.g., GAPDH). The presence of sharp, distinct bands without lower-molecular-weight smearing validates the efficacy of the protease inhibition.

Conclusion

Antipain dihydrochloride remains a cornerstone reagent in protein chemistry. Its discovery from Streptomyces highlighted the evolutionary arms race of microbial secondary metabolism, yielding a highly specific transition-state analog. By understanding its chemical vulnerabilities—specifically the reactive aldehyde group—researchers can design robust, self-validating protocols that ensure the absolute preservation of protein integrity during complex biochemical extractions.

References

-

ChemicalBook. "ANTIPAIN, DIHYDROCHLORIDE | 37682-72-7". ChemicalBook. 3

-

Sigma-Aldrich. "Antipain protease inhibitor 37682-72-7". Sigma-Aldrich.

-

MEROPS - the Peptidase Database. "Small-molecule inhibitor: antipain". EMBL-EBI. 1

-

SciSpace. "Chemistry of enzyme inhibitors of microbial origin". SciSpace. 2

-

The Journal of Antibiotics. "ANTIPAIN, A NEW PROTEASE INHIBITOR ISOLATED FROM AGTINOMYCETES". J-STAGE.4

-

Sigma-Aldrich. "Antipain protease inhibitor 37682-72-7 (Preparation Note)". Sigma-Aldrich.6

-

Semantic Scholar. "Antipain, a new protease inhibitor isolated from actinomycetes". Semantic Scholar. 5

Sources

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. scispace.com [scispace.com]

- 3. ANTIPAIN, DIHYDROCHLORIDE | 37682-72-7 [chemicalbook.com]

- 4. ANTIPAIN, A NEW PROTEASE INHIBITOR ISOLATED FROM AGTINOMYCETES [jstage.jst.go.jp]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Antipain protease inhibitor 37682-72-7 [sigmaaldrich.com]

Technical Deep Dive: Antipain ([(S)-1-Carboxy-2-Phenylethyl]carbamoyl-L-Arg-L-Val-L-Arg-al)

[1][2]

Content Type: Technical Reference & Protocol Guide Audience: Biochemists, Structural Biologists, and Drug Discovery Scientists Version: 2.0 (Current as of 2026)[1]

Executive Summary

Antipain is a reversible, peptide-aldehyde protease inhibitor isolated from Actinomycetes.[1][2] While often grouped generically with Leupeptin, Antipain exhibits a distinct specificity profile, particularly in its high affinity for Cathepsin A and Cathepsin B , alongside trypsin and papain. Its mechanism relies on a C-terminal argininal (aldehyde) moiety that acts as a "transition state analog," forming a covalent—yet reversible—hemiacetal adduct with the active site nucleophile of the target protease.

This guide moves beyond the datasheet to address the physiochemical stability of the aldehyde group, the critical nuances of stock preparation to prevent racemization, and the integration of Antipain into high-yield protein purification workflows.

Structural & Mechanistic Basis[1]

Chemical Architecture

Antipain is a ureylene-containing oligopeptide.[1] Its efficacy is dictated by the C-terminal argininal residue. Unlike standard peptide bonds, the terminal carbon is an aldehyde.

-

Formula:

-

Key Feature: The aldehyde group is highly reactive; it is responsible for inhibition but also constitutes the molecule's "Achilles' heel" regarding stability.

Mechanism of Action: The "Transition State Trap"

Antipain does not merely block the active site; it mimics the transition state of peptide bond hydrolysis.

-

Recognition: The arginine side chain occupies the S1 specificity pocket of trypsin-like or cysteine proteases.

-

Attack: The active site nucleophile (Serine-OH or Cysteine-SH) attacks the carbonyl carbon of the Antipain aldehyde.

-

Capture: Instead of cleaving, the enzyme forms a stable hemiacetal (serine proteases) or thiohemiacetal (cysteine proteases) adduct. This tetrahedral intermediate resembles the transition state of natural substrate hydrolysis but cannot proceed to product release.

Note on Reversibility: While the bond is covalent, it is reversible. Dilution or dialysis can dissociate the inhibitor, albeit slowly for high-affinity targets like Cathepsin B (

Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive binding and hemiacetal formation.

Figure 1: Kinetic mechanism of Antipain.[1] The inhibitor traps the enzyme in a tetrahedral transition state analog.

Technical Specifications & Stability

Solubility & Stock Preparation

The aldehyde group is prone to oxidation (to inactive carboxylic acid) and racemization (loss of chiral specificity) at neutral/alkaline pH.

| Solvent | Solubility | Stability Profile | Recommendation |

| Water | ~50 mg/mL | Unstable at pH > 7.[1] Oxidizes over time. | Use for immediate use only. |

| DMSO | >50 mg/mL | High stability at -20°C. | Preferred for Stock. |

| Methanol | Soluble | Moderate. | Avoid if protein is sensitive to organic solvents. |

Critical Handling Guidelines (The "Experience" Pillar)

-

pH Sensitivity: Never store Antipain stocks at pH > 7.0. The rate of racemization increases exponentially in alkaline conditions, rendering the inhibitor useless.

-

Oxidation: The aldehyde is sensitive to atmospheric oxygen. Flush stock vials with nitrogen or argon if storing for >3 months.

-

Chelating Agents: Antipain is compatible with EDTA/EGTA. In fact, using EDTA is recommended when inhibiting metalloproteases alongside Antipain to prevent calcium-dependent degradation of the inhibitor itself.

Comparative Analysis: Antipain vs. The Field[5]

Researchers often default to "cocktails" without understanding the specific contribution of each component. Antipain is frequently compared to Leupeptin.[2][3]

Table 1: Protease Inhibitor Specificity Matrix

| Feature | Antipain | Leupeptin | PMSF |

| Primary Targets | Trypsin, Papain, Cathepsin A & B | Trypsin, Papain, Plasmin | Serine Proteases (Broad) |

| Mechanism | Reversible (Aldehyde) | Reversible (Aldehyde) | Irreversible (Sulfonylation) |

| Cathepsin B | High Affinity (~0.6 µM) | Moderate | No Inhibition |

| Plasmin Inhibition | Weak | Strong | Moderate |

| Stability (Aq) | Days (pH < 7) | Days (pH < 7) | Minutes (Hydrolyzes rapidly) |

| Toxicity | Low (Cell culture safe) | Low (Cell culture safe) | High (Neurotoxic) |

Scientist's Insight: If your protein of interest is sensitive to lysosomal degradation during lysis, Antipain is superior to Leupeptin due to its tighter binding of Cathepsin A and B.

Validated Experimental Protocols

Protocol A: Preparation of 1000x Stabilized Stock

-

Goal: Create a 50 mg/mL stock that remains active for 6-12 months.

-

Materials: Antipain dihydrochloride (microbial source), anhydrous DMSO, Nitrogen gas (optional).[1]

-

Weighing: Weigh 10 mg of Antipain dihydrochloride.

-

Solubilization: Add 200 µL of high-grade anhydrous DMSO. Vortex until completely dissolved.

-

Why DMSO? Water promotes hydrate formation at the aldehyde, which is the first step toward oxidation. DMSO prevents this.[4]

-

-

Aliquot: Dispense 20 µL aliquots into amber microcentrifuge tubes (protects from light).

-

Storage: Store at -20°C. Stable for 1 year.

Protocol B: Lysis Buffer Integration (Protein Purification)[1][2]

-

Context: Preventing degradation of a cytosolic protein during extraction from mammalian cells.

-

Base Buffer: Prepare RIPA or Tris-HCl lysis buffer (pH 7.4).

-

Timing: Add Antipain immediately prior to use.

-

Reason: Once diluted into aqueous buffer at pH 7.4, the clock starts on racemization.

-

-

Dosage: Add Antipain to a final concentration of 50 µg/mL (1:1000 dilution of stock).

-

Note: If the tissue is rich in lysosomes (e.g., liver, kidney), increase to 100 µg/mL .[1]

-

-

Cocktail Synergy: Combine with Pepstatin A (1 µg/mL) and PMSF (1 mM) for broad coverage.

Visualization: Protein Extraction Workflow

This workflow emphasizes the critical timing of inhibitor addition to maximize yield.

Figure 2: Optimal workflow for incorporating Antipain into protein extraction.[1] The "Critical Protection Window" highlights where lysosomal rupture releases cathepsins, necessitating active inhibitor presence.

References

-

Suda, H., et al. (1972).[2][5] "Antipain, a new protease inhibitor isolated from actinomycetes."[2][5] The Journal of Antibiotics.

-

Umezawa, H. (1976).[2] "Structures and activities of protease inhibitors of microbial origin." Methods in Enzymology.

-

Sigma-Aldrich. (n.d.).[1] "Antipain dihydrochloride Product Information." [1]

-

Tesser, G. I., et al. (1964).[6] "Specificity of Peptidases: Hydrolysis by Trypsin, Papain and Cathepsin B." Biochimica et Biophysica Acta.[6]

-

BenchChem. (2025).[7] "Protocol for Dissolving Compounds in DMSO for Biological Assays."

Sources

- 1. Antipain - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Antipain | C27H44N10O6 | CID 37817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SPECIFICITY OF PEPTIDASES. HYDROLYSIS BY TRYPSIN, PAPAIN AND CATHEPSIN B OF SUBSTRATES CONTAINING LYSINE, 4-THIALYSINE OR 4-OXALYSINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Antipain Dihydrochloride (CAS 37682-72-7)

[1][2][3][4][5][6][7]

Executive Summary

Antipain dihydrochloride (N-[Nα-Carbonyl-Arg-Val-Arg-al]-Phe[1][2][3] · 2HCl) is a reversible, peptide-aldehyde protease inhibitor isolated from Streptomyces and Actinomycetes species.[1][2][3][4] It is a critical reagent in the preservation of protein integrity during isolation, distinguished by its high affinity for papain , trypsin , and cathepsins A and B .

Unlike broad-spectrum cocktails that indiscriminately target protease classes, Antipain offers a defined inhibition profile, making it indispensable for studying specific proteolytic pathways—particularly those involving lysosomal cysteine proteases and trypsin-like serine proteases.[1][3] This guide provides a rigorous framework for its preparation, stability maintenance, and experimental application.[3]

Chemical & Physical Profile

Antipain functions as a transition-state analog.[1][2][3] Its terminal aldehyde group is the warhead, forming a reversible hemiacetal adduct with the active site serine or cysteine residue of the target protease.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 37682-72-7 |

| Formula | C₂₇H₄₄N₁₀O₆[1][2][3][5][6][7][8][9] · 2HCl |

| Molecular Weight | 677.62 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Water (50 mg/mL), Methanol, DMSO.[1][2][3][9] Insoluble in Hexane/Benzene.[3][10] |

| pKa | Basic (Arginine residues contribute to positive charge at neutral pH) |

| Stability (Solid) | >3 years at -20°C (Desiccated, protect from light) |

| Stability (Solution) | 1 month at -20°C; <24 hours at 4°C (Subject to oxidation) |

Expert Insight: The dihydrochloride salt form renders Antipain highly hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation, which accelerates hydrolysis of the peptide backbone.

Mechanism of Action & Target Specificity

Antipain is often compared to Leupeptin due to structural similarities (both are argininal peptides).[1][2][3] However, their inhibition spectra diverge significantly, dictating their specific use cases.[3]

Mechanistic Pathway

The aldehyde moiety of Antipain acts as an electrophile. Upon entering the protease active site, it undergoes a nucleophilic attack by the hydroxyl (Serine proteases) or thiol (Cysteine proteases) group of the enzyme.[1][2][3] This forms a hemiacetal (or hemithioacetal) transition state analog , effectively locking the enzyme in a non-catalytic conformation.[2][3]

Diagram 1: Mechanism of Protease Inhibition

Caption: Antipain mimics the transition state, reversibly trapping the protease active site to prevent substrate hydrolysis.[1][2][3][9]

Table 2: Inhibition Kinetics (IC50)[1][2][3]

| Target Protease | IC50 (µg/mL) | Specificity Note |

| Papain | 0.16 | High Specificity (Cysteine) |

| Trypsin | 0.26 | High Specificity (Serine) |

| Cathepsin B | 0.59 | Moderate-High (Cysteine) |

| Cathepsin A | 1.19 | Distinct Advantage over Leupeptin |

| Cathepsin D | 125 | Weak Inhibition (Aspartyl) |

| Plasmin | >93 | Low Inhibition (vs. Leupeptin) |

Critical Distinction: Use Antipain when Cathepsin A inhibition is required, or when Plasmin activity must be preserved (unlike Leupeptin, which inhibits Plasmin potently).[2][3]

Standardized Protocols

Protocol A: Preparation of Stock Solutions

Self-validating step: Visual clarity check ensures complete dissolution.[1][2][3]

-

Solvent Choice: Use sterile distilled water, Methanol, or DMSO.[3]

-

Concentration: Prepare a 50 mg/mL (approx. 74 mM) master stock.

-

Calculation: Dissolve 10 mg Antipain 2HCl in 200 µL solvent.

-

-

Aliquoting:

-

Dispense into 20-50 µL aliquots in light-protective (amber) tubes.

-

Do not store dilute working solutions (e.g., 50 µg/mL); the terminal aldehyde oxidizes rapidly at low concentrations/neutral pH.[2]

-

-

Storage: Freeze at -20°C immediately. Stable for 1 month.

Protocol B: Optimized Lysis Buffer (The "Golden Standard")

For total protein extraction from mammalian tissue, Antipain should be part of a cocktail to ensure broad coverage.[2][3]

| Component | Concentration | Role |

| Antipain | 50 µg/mL | Inhibits Trypsin, Papain, Cathepsin A/B |

| Leupeptin | 10 µg/mL | Inhibits Serine/Cysteine proteases |

| Pepstatin A | 1 µg/mL | Inhibits Aspartyl proteases (Cathepsin D, Pepsin) |

| Aprotinin | 2 µg/mL | Inhibits Serine proteases |

| EDTA | 1-5 mM | Chelates metalloproteases |

| PMSF | 1 mM | Irreversible Serine protease inhibitor |

Workflow Integration: Add Antipain (and other inhibitors) to the lysis buffer immediately prior to use .[2][3] Proteases are released the moment cell membranes are disrupted; pre-chilling the buffer to 4°C is mandatory to slow kinetic activity.

Diagram 2: Protein Extraction Workflow

Caption: Integration of Antipain into a standard protein extraction workflow to prevent degradation.

Strategic Applications & Troubleshooting

Cell Permeability & In Vivo Use

While often cited in cell transformation studies, Antipain has low membrane permeability due to its peptide nature and charge.

-

Live Cells: High concentrations (100–600 µg/mL) or long incubation times are required for pinocytic uptake.[1][2][3]

-

In Vivo (Mice): Antipain has been used to suppress urethane-induced tumorigenesis (approx. 25-100 mg/kg).[1][2][3][6][7][8][11] It is rapidly metabolized; systemic delivery requires frequent dosing or osmotic pumps.

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Loss of Activity | Aldehyde Oxidation | Do not store working dilutions.[1][2][3] Discard thawed aliquots after 24 hours. |

| Precipitation | High Concentration in Organic Solvent | Ensure DMSO stock is warmed to RT before adding to aqueous buffer to prevent "crashing out."[3] |

| Assay Interference | Chemical Cross-reactivity | Antipain is an aldehyde; avoid using in assays relying on aldehyde detection or Schiff base formation. |

References

-

Suda, H., et al. (1972).[1][2][3][8] "Antipain, a new protease inhibitor isolated from actinomycetes."[3][6][8][4] The Journal of Antibiotics, 25(4), 263-266.[1][2][3][8] Link

-

Umezawa, H. (1976).[2][3] "Structures and activities of protease inhibitors of microbial origin." Methods in Enzymology, 45, 678-695.[1][3] Link

-

Sigma-Aldrich. "Antipain dihydrochloride Product Specification (CAS 37682-72-7)." Merck KGaA.[2][3] Link[1][3]

-

DiPaolo, J. A., et al. (1980).[1][3][8] "Antipain inhibits N-methyl-N'-nitro-N-nitrosoguanidine-induced transformation and increases chromosomal aberrations."[1][2][3][6][7][8] Proceedings of the National Academy of Sciences, 77(11), 6649-6653.[1][3][8] Link[1][3]

-

Cayman Chemical. "Antipain (hydrochloride) Product Information." Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Antipain, Dihydrochloride [sigmaaldrich.com]

- 3. 抗痛素二盐酸盐 crystalline, suitable for cell culture, pkg of 10 mg | Sigma-Aldrich [sigmaaldrich.com]

- 4. Antipain dihydrochloride, 25 mg, CAS No. 37682-72-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 5. Antipain, Dihydrochloride | C27H46Cl2N10O6 | CID 16218941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ANTIPAIN, DIHYDROCHLORIDE | 37682-72-7 [chemicalbook.com]

- 7. abmole.com [abmole.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Antipain dihydrochloride lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Antipain dihydrochloride | Protease | TargetMol [targetmol.com]

Antipain Dihydrochloride: Physicochemical Precision in Protease Inhibition

[1][2][3][6]

Executive Summary

Antipain dihydrochloride (CAS 37682-72-7) is a reversible, peptide-based protease inhibitor isolated from Streptomyces species.[1][2][3][4] While widely utilized for its broad-spectrum activity against serine and cysteine proteases—specifically papain, trypsin, and cathepsins A and B—its efficacy in experimental workflows is frequently compromised by handling errors related to its physicochemical properties.[1][2][3]

This technical guide provides a rigorous analysis of Antipain dihydrochloride, centering on its molecular weight (677.62 g/mol ) as the fundamental constant for stoichiometric accuracy.[1][2][3] We move beyond basic datasheets to establish a self-validating protocol for reconstitution, storage, and application, ensuring high-fidelity data in drug development and biochemical research.

Physicochemical Characterization

The precise application of Antipain begins with the distinction between its free base and its salt form.[1] Commercial preparations are almost exclusively the dihydrochloride salt , a choice driven by the need for aqueous solubility and shelf-life stability.[1][2][3]

Molecular Weight & Stoichiometry

The molecular weight of Antipain dihydrochloride is 677.62 g/mol .[4][5] This value is critical for calculating molarity. A common error in laboratory settings is using the molecular weight of the free base (~604.7 g/mol ) for calculations involving the salt, leading to a systematic under-dosing of approximately 10.7%.[1][2]

-

Formula:

[1][2][3][4][6] -

Core Structure: The molecule features a ureylene group and a terminal argininal aldehyde. The aldehyde is the warhead responsible for inhibition but is also the site of instability (oxidation/racemization).[1][2]

-

Salt Composition: The inclusion of two HCl molecules protonates the guanidino groups of the arginine residues, significantly enhancing solubility in polar solvents compared to the free base.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 37682-72-7 |

| Molecular Weight | 677.62 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility (Water) | 50 mg/mL (Clear to slightly hazy) |

| Solubility (DMSO) | ~20 mg/mL |

| Solubility (Organic) | Insoluble in benzene, hexane, chloroform |

| pKa | Basic (due to Arginine residues), but salt form is acidic in solution |

Mechanistic Profile

Antipain functions as a transition-state analog.[2][3] Its mechanism of action relies on the terminal aldehyde group , which forms a reversible covalent hemiacetal (with serine proteases) or hemithioacetal (with cysteine proteases) adduct with the active site nucleophile.[1][2][3]

Target Specificity

Antipain is often compared to Leupeptin.[4] However, Antipain exhibits a distinct inhibitory profile:[1][2][3]

-

Higher Potency: More effective against Cathepsin A.[4]

-

Lower Potency: Less effective against Plasmin compared to Leupeptin.[4]

-

Primary Targets: Papain, Trypsin, Cathepsin B, Cathepsin A.[1][2][4][7]

Diagram 1: Mechanism of Action Pathway

The following diagram illustrates the competitive inhibition pathway, highlighting the critical interaction at the active site.[1]

Caption: Antipain acts as a competitive inhibitor, forming a reversible covalent complex with the active site nucleophile, effectively blocking substrate access.[1][2][3]

Technical Workflow: Reconstitution & Handling

To maintain scientific integrity, the handling of Antipain dihydrochloride must be treated as a self-validating system . The instability of the aldehyde group means that improper storage leads to silent failure—where the compound exists but is inactive.[1]

The "Self-Validating" Protocol[1][2][3][4][5][6]

-

Solvent Selection:

-

Visual Validation: Upon reconstitution in water (50 mg/mL), the solution should be clear to slightly hazy yellow. If the solution is cloudy or contains precipitate, the salt may have dissociated or the purity is compromised.[1][2][3]

-

Stability Check: The terminal aldehyde is subject to racemization and oxidation at neutral or alkaline pH.

Diagram 2: Reconstitution Decision Tree

Use this logic flow to determine the optimal preparation method based on your experimental timeline.

Caption: Decision tree for Antipain reconstitution. DMSO is recommended for stock solutions to minimize hydrolysis and oxidation risks during storage.[1]

Biological Applications & Quantitative Standards

Antipain is not a "add and forget" reagent.[1] Its effective concentration varies significantly by target protease. Researchers must calculate the working concentration based on the IC50 values specific to their target, rather than a generic "1000x" dilution.[1]

Table 2: Inhibitory Constants (IC50)

| Target Protease | IC50 (µg/mL) | Molar Equivalent (µM)* |

| Papain | 0.16 | ~0.24 |

| Trypsin | 0.26 | ~0.38 |

| Cathepsin B | 0.59 | ~0.87 |

| Cathepsin A | 1.19 | ~1.76 |

| Plasmin | > 93 | > 137 |

*Calculated using MW 677.62 g/mol .[4][5] Note the significant drop in potency for Plasmin, distinguishing it from Leupeptin.[1][2][3]

Protocol: Standard Inhibition Assay

For validating the activity of a stock solution (QC check):

-

Substrate: Use BANA (Nα-Benzoyl-DL-arginine-β-naphthylamide) as a substrate for Trypsin.[1][2]

-

Control: Run a standard Trypsin assay without inhibitor.

-

Test: Pre-incubate Trypsin with Antipain (50 µg/mL) for 10 minutes at 25°C.

-

Measurement: Add BANA. If Antipain is active, colorimetric/fluorometric signal should be <5% of Control.[1]

References

-

Suda, H., et al. (1972).[1][2][3][4] Antipain, a new protease inhibitor isolated from actinomycetes.[1][4][7][8][9] The Journal of Antibiotics.[4][9] Link

-

Sigma-Aldrich. (n.d.).[2][3] Antipain dihydrochloride Product Information Sheet.[7] Merck KGaA. Link[1][2]

-

Umezawa, H. (1976).[1][2] Structures and activities of protease inhibitors of microbial origin.[1][4][8][9] Methods in Enzymology. Link

-

Santa Cruz Biotechnology. (n.d.).[2][3] Antipain Dihydrochloride Data Sheet.[7][10] SCBT. Link[1][2][3]

-

Cayman Chemical. (n.d.).[2][3] Antipain (hydrochloride) Product Insert.[1][2][3][5][7] Cayman Chemical. Link

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. Antipain (hydrochloride) | CAS 37682-72-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. abmole.com [abmole.com]

- 6. Antipain, Dihydrochloride | CAS 37682-72-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Antipain dihydrochloride, 25 mg, CAS No. 37682-72-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 8. Antipain - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2frpicorp.com [2frpicorp.com]

Technical Monograph: Antipain – Mechanism, Kinetics, and Reversibility Profile

Executive Summary

Antipain is a reversible inhibitor. [1][2]

It functions as a transition-state analog, primarily targeting serine and cysteine proteases (e.g., papain, trypsin, cathepsins A and B). Its inhibitory mechanism relies on a C-terminal aldehyde group that forms a covalent—yet thermodynamically reversible—hemiacetal or hemithioacetal adduct with the active site nucleophile of the enzyme. Unlike irreversible inhibitors such as E-64 (an epoxide) or PMSF (a sulfonyl fluoride) that permanently alkylate or acylate the catalytic residue, the Antipain-enzyme complex dissociates upon dilution or dialysis, restoring enzymatic activity.

Molecular Identity and Mechanism of Action[3]

Chemical Structure

Antipain ([(S)-1-Carboxy-2-Phenylethyl]-Carbamoyl-L-Arg-L-Val-L-Argal) is a peptide aldehyde isolated from actinomycetes.[3] Its structural distinctiveness lies in the ureylene group and the critical C-terminal argininal (arginine aldehyde) moiety.

The Aldehyde "Trap" Mechanism

The classification of Antipain as "reversible" often confuses researchers because it does form a covalent bond. However, in enzymology, reversibility is defined by the kinetics of dissociation, not just the presence of a covalent link.

-

Binding: The peptide backbone of Antipain occupies the substrate-binding cleft (S subsites), positioning the C-terminal aldehyde carbon directly against the active site nucleophile (Serine-OH or Cysteine-SH).

-

Adduct Formation: The nucleophile attacks the carbonyl carbon of the aldehyde.

-

Serine Proteases: Forms a hemiacetal .

-

Cysteine Proteases: Forms a hemithioacetal .

-

-

Transition State Mimicry: This adduct mimics the tetrahedral transition state of normal peptide bond hydrolysis. Crucially, this adduct is in chemical equilibrium with the free enzyme and inhibitor. It does not proceed to a stable, non-hydrolyzable product, nor does it permanently modify the enzyme.

Visualization of Inhibition Logic

The following diagram illustrates the equilibrium-based inhibition mechanism compared to irreversible alkylation.

Caption: Antipain forms a reversible equilibrium complex, whereas irreversible inhibitors like E-64 permanently modify the enzyme.

Target Profile and Kinetics

Antipain is a broad-spectrum inhibitor but exhibits distinct potency profiles. It is generally less potent against plasmin than Leupeptin but more potent against Cathepsin A.[2]

Quantitative Inhibition Data ( / )

| Target Protease | Enzyme Class | Inhibition Type | Potency Metric | Notes |

| Papain | Cysteine | Reversible | High affinity; classic target. | |

| Trypsin | Serine | Reversible | Competitive inhibition. | |

| Cathepsin A | Serine (carboxypeptidase) | Reversible | More potent than Leupeptin.[2] | |

| Cathepsin B | Cysteine | Reversible | Major lysosomal target. | |

| Cathepsin K | Cysteine | Reversible | Highly potent. | |

| Plasmin | Serine | Reversible | Weak inhibition (Leupeptin is preferred).[2] |

Data aggregated from Sigma-Aldrich and PubMed sources [1, 5, 6].

Experimental Protocols

Preparation and Stability

-

Solubility: Soluble in water, methanol, and DMSO (up to 50 mg/mL).[2]

-

Stock Storage: 10 mM stock in water or buffer (pH < 7) is stable for 1 month at -20°C .

-

Critical Instability: The aldehyde group is subject to oxidation and racemization in solution.[2] Working solutions must be prepared fresh and used within 24 hours. Do not store dilute solutions.

Protocol: Validating Reversibility (Rapid Dilution Assay)

To experimentally confirm Antipain's reversibility in your specific system, use the following self-validating protocol. This distinguishes it from tight-binding irreversible inhibitors.

Materials:

-

Chromogenic substrate (e.g., BAPNA).

-

Antipain (100x

concentration).

Workflow:

-

Incubation: Incubate Enzyme + Antipain at high concentration (100x

) for 15 minutes. Activity should be near 0%. -

Rapid Dilution: Dilute the mixture 100-fold into buffer containing the substrate. The final inhibitor concentration is now 1x

. -

Measurement: Immediately monitor absorbance over time.

-

Reversible (Antipain): Activity will recover progressively as the inhibitor dissociates to re-establish equilibrium at the lower concentration.

-

Irreversible (E-64): Activity remains blocked because the enzyme was permanently inactivated during the concentrated incubation step.

-

Caption: The Rapid Dilution Assay differentiates reversible inhibitors (Antipain) from irreversible ones.

Comparative Analysis

| Feature | Antipain | Leupeptin | E-64 |

| Mechanism | Reversible (Hemiacetal) | Reversible (Hemiacetal) | Irreversible (Alkylation) |

| Chemical Class | Peptide Aldehyde | Peptide Aldehyde | Epoxide |

| Primary Targets | Papain, Trypsin, Cathepsin A/B | Trypsin, Plasmin, Cathepsin B | Cysteine Proteases only (Papain, Cathepsin B/L) |

| Key Differentiator | Higher potency vs. Cathepsin A | Higher potency vs. Plasmin | Absolute irreversibility (Gold Standard Control) |

Scientist's Note: When studying lysosomal flux, Antipain is often used alongside Leupeptin to broaden the inhibition profile, but neither should be used if you require a permanent "stop" to the reaction for downstream mass spectrometry; for that, use E-64 or denaturation.

References

-

Umezawa, H., et al. (1972). Antipain, a new protease inhibitor isolated from actinomycetes.[5] Journal of Antibiotics. Available at: [Link]

-

Biophoretics. Antipain, Serine and cysteine reversible protease inhibitor.[2] Available at: [Link]

-

National Institutes of Health (PubChem). Antipain Compound Summary. Available at: [Link]

-

Viyoch, J., et al. Natural Products as Cathepsin Inhibitors. PMC. Available at: [Link]

- Tsuge, H., et al. (1999).Inhibition of Cathepsin K by Antipain and Leupeptin.

Sources

Technical Guide: Antipain-Mediated Modulation of Neoplastic Cell Transformation

[1][2][3]

Molecular Profile & Stability

Antipain is a reversible peptide aldehyde protease inhibitor. Its efficacy in transformation assays relies heavily on its structural integrity, specifically the terminal aldehyde group, which is susceptible to oxidation and racemization.

Target Specificity

Antipain is not a broad-spectrum "pan-inhibitor"; it has a distinct inhibitory profile essential for interpreting experimental data:

-

Moderate/Low Affinity: Plasmin.

-

No Effect: Chymotrypsin, Pepsin.

Critical Handling Protocol (Self-Validating)

To ensure experimental reproducibility, the following handling protocol must be strictly observed. The terminal aldehyde is unstable in dilute solutions.

-

Solubility: Soluble in water, methanol, and DMSO (up to 50 mg/mL).[1][2]

-

Stock Stability: 10 mM stock in water/buffer is stable for 1 month at -20°C .

-

Working Solution: Dilute solutions must be prepared fresh daily and kept on ice.

-

Validation Step: If using Antipain stored >24h at 4°C, perform a quick trypsin-inhibition colorimetric assay (e.g., BAPNA substrate) to verify activity before applying to valuable long-term cultures.[1]

-

Mechanistic Foundations: The Temporal Paradox

The effect of Antipain on cell transformation is non-linear and time-dependent. It does not merely "block" transformation; it modulates the cellular processing of DNA damage.

The Dual-Effect Mechanism

Research using C3H/10T1/2 and Syrian Hamster Embryo (SHE) cells has established two distinct outcomes based on administration timing relative to X-ray or chemical exposure:

-

Enhancement (Pre-Treatment):

-

Suppression (Post-Treatment):

-

Condition: Antipain added immediately or up to 5 days after irradiation.[3][5]

-

Mechanism: Suppression of "SOS-like" error-prone DNA repair.[1] Proteolytic cleavage of repressors (analogous to RecA cleaving LexA in bacteria) is required to activate error-prone repair pathways.[1] Antipain blocks this proteolytic activation, forcing the cell to use error-free repair or undergo apoptosis, thus reducing transformation frequency.[1]

-

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of Antipain's effect on the transformation pathway.

Caption: Dual mechanistic pathway of Antipain.[1] Pre-treatment sensitizes cells leading to enhancement, while post-treatment blocks proteolytic activation of error-prone repair, suppressing transformation.[1]

Experimental Protocol: C3H/10T1/2 Transformation Assay

This protocol is optimized for measuring the suppressive effect of Antipain on radiation-induced transformation.

Materials

-

Cell Line: C3H/10T1/2 Clone 8 (Mouse Embryo Fibroblasts).[1][8] Note: Use passage 8–13 only to prevent spontaneous transformation.

-

Medium: BME (Basal Medium Eagle) + 10% Heat-Inactivated FBS.[1]

-

Antipain Stock: 10 mg/mL in sterile distilled water (stored at -20°C).[1]

-

Carcinogen: X-ray source (e.g., 225 kVp) or Chemical Promoter (e.g., TPA).[1]

Workflow Timeline

| Phase | Day | Action | Critical Parameter |

| Seeding | -1 | Plate cells at ~10⁴ cells/100mm dish.[1][7] | Ensure single-cell suspension. |

| Insult | 0 | Expose to X-rays (e.g., 400 rads).[1] | Do not add Antipain yet. |

| Treatment | +1 to +5 | Add Antipain (10–50 µM).[1] | Add fresh Antipain with every medium change. |

| Promotion | +7 to +42 | Maintain culture (weekly medium change).[1] | Cells reach confluence; foci develop on monolayer. |

| Scoring | +42 | Fix (Methanol) & Stain (Giemsa).[1] | Score Type II and Type III foci only.[7] |

Detailed Methodology

-

Plating: Seed cells to ensure exponential growth at the time of irradiation.[7]

-

Irradiation: Irradiate cells in medium.

-

Antipain Administration (The "Kennedy Window"):

-

To observe suppression, add Antipain to a final concentration of 6 µg/mL (~10 µM) to 50 µg/mL .[1]

-

Crucial: Antipain can be effective even if added as late as 5 days post-irradiation for a 24-hour pulse.[1][3][5] This suggests the transformation "fixation" process is a prolonged event involving protease activity.

-

-

Maintenance: Change medium weekly. If maintaining chronic Antipain exposure, add fresh inhibitor with every change.[9]

-

Scoring Criteria:

Experimental Workflow Diagram

Caption: C3H/10T1/2 Transformation Assay timeline highlighting the critical Antipain intervention windows.

Data Synthesis: Quantitative Expectations

When validating your assay, your data should align with historical benchmarks. The table below summarizes the expected modulation of transformation frequencies.

| Treatment Condition | Relative Transformation Frequency | Outcome |

| X-Ray Only (Control) | 1.0 (Baseline) | Standard Induction |

| Antipain (-24h Pre-treat) | 1.5 – 2.0x | Enhancement |

| Antipain (+10m Post-treat) | 0.2 – 0.5x | Suppression |

| Antipain (+5 Days Post-treat) | 0.4 – 0.6x | Suppression |

| Antipain + TPA (Promoter) | 0.1 – 0.3x (vs TPA control) | Strong Suppression |

Note: Antipain effectively blocks TPA-induced promotion, often more effectively than radiation-only initiation.[1]

Molecular Correlates

Successful suppression of transformation by Antipain is correlated with specific molecular downregulation in the resulting colonies.[10] If you isolate non-transformed colonies from an Antipain-treated group, expect:

References

-

Kennedy, A. R. (1982).[1][3][5] Antipain, but not cycloheximide, suppresses radiation transformation when present for only one day at five days post-irradiation.[1][3][5] Carcinogenesis, 3(9), 1093–1095.[1][3] Link

-

Borek, C., Miller, R., Pain, C., & Troll, W. (1979).[1] Conditions for inhibiting and enhancing effects of the protease inhibitor antipain on x-ray-induced neoplastic transformation in hamster and mouse cells.[4] Proceedings of the National Academy of Sciences, 76(4), 1800–1803. Link

-

Geard, C. R., Rutledge-Freeman, M., Miller, R. C., & Borek, C. (1981).[1][6] Antipain and radiation effects on oncogenic transformation and sister chromatid exchanges in Syrian hamster embryo and mouse C3H/10T1/2 cells.[6] Carcinogenesis, 2(12), 1229–1233.[1][6] Link

-

Kuroki, T., & Drevon, C. (1979).[1] Protease inhibitors suppress chemical transformation in C3H/10T1/2 cells.[11] Cancer Research, 39, 2755-2761.[1]

-

Chang, J. D., Li, J. H., Billings, P. C., & Kennedy, A. R. (1991).[1] Antipain-induced suppression of oncogene expression in H-ras-transformed NIH3T3 cells.[1][10] Cancer Research, 51(18), 4810–4814.[1][10] Link

Sources

- 1. Antipain - Wikipedia [en.wikipedia.org]

- 2. Antipain protease inhibitor 37682-72-7 [sigmaaldrich.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Conditions for inhibiting and enhancing effects of the protease inhibitor antipain on x-ray-induced neoplastic transformation in hamster and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Antipain and radiation effects on oncogenic transformation and sister chromatid exchanges in Syrian hamster embryo and mouse C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. Effects of the protease inhibitor antipain on cell malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antipain-induced suppression of oncogene expression in H-ras-transformed NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of protease inhibitors on radiation transformation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antipain Dihydrochloride for Protease Inhibition

[1][2]

Executive Summary

Antipain Dihydrochloride ([(S)-1-Carboxy-2-Phenylethyl]carbamoyl-L-Arginyl-L-Valyl-Argininal) is a reversible, aldehyde-based oligopeptide inhibitor isolated from Actinomycetes.[1][2][3][4][5] It is a critical reagent in biochemical research and drug development for stabilizing protein preparations and characterizing enzymatic pathways.[1]

This guide provides a rigorous technical analysis of Antipain’s utility in inhibiting Trypsin (a serine protease) and Papain (a cysteine protease).[1][2] It moves beyond basic product sheets to offer mechanistic insights, validated protocols, and troubleshooting frameworks for high-fidelity experimental outcomes.[1][2]

Part 1: Scientific Foundations & Mechanism of Action

Structural Biochemistry

Antipain belongs to the ureylene-containing class of protease inhibitors.[1] Its inhibitory potency resides in its C-terminal argininal (arginine aldehyde) group.[1][2]

Mechanism of Inhibition

Antipain mimics the natural substrate of the target protease. The inhibition mechanism is driven by the electrophilic nature of the terminal aldehyde carbon, which undergoes a nucleophilic attack by the active site residue of the enzyme.

-

Serine Proteases (Trypsin): The active site Serine-195 hydroxyl group attacks the Antipain aldehyde, forming a stable hemiacetal adduct .[1][2] This mimics the tetrahedral transition state of peptide bond hydrolysis, effectively locking the enzyme.[1]

-

Cysteine Proteases (Papain): The active site Cysteine-25 sulfhydryl group attacks the aldehyde, forming a thiohemiacetal adduct .[1][2]

Specificity Profile

While often compared to Leupeptin, Antipain exhibits a distinct specificity profile, particularly regarding Plasmin and Cathepsin A.[1][6]

Table 1: Comparative Inhibition Profile (IC50 Values)

| Target Enzyme | Enzyme Class | IC50 (µg/mL) | Specificity Note |

| Papain | Cysteine | 0.16 | Highly Potent |

| Trypsin | Serine | 0.26 | Highly Potent |

| Cathepsin B | Cysteine | 0.59 | Effective |

| Cathepsin A | Serine | 1.19 | More potent than Leupeptin |

| Calpain I | Cysteine | (Ki = 1.4 µM) | Moderate |

| Plasmin | Serine | >93 | Weak (Leupeptin is stronger) |

Critical Insight: If your experimental design requires the preservation of Plasmin activity while inhibiting Trypsin, Antipain is superior to Leupeptin due to its lower affinity for Plasmin.[1]

Part 2: Visualization of Mechanism

The following diagram illustrates the dual-mode inhibition logic of Antipain against Serine and Cysteine proteases.

Figure 1: Mechanistic pathway of Antipain forming covalent adducts with active site residues.[1][2]

Part 3: Technical Specifications & Handling

Solubility & Stability

The aldehyde group makes Antipain sensitive to oxidation and racemization.[1][6][7][8] Strict adherence to storage protocols is required to prevent loss of potency.[1]

-

Solubility:

-

Stability:

Preparation of Stock Solution (50 mM)

Reagents: Antipain Dihydrochloride (MW 677.63), Ultrapure Water or DMSO.[1][2]

-

Weigh 33.8 mg of Antipain Dihydrochloride.[1]

-

Dissolve in 1.0 mL of Ultrapure Water (or DMSO for cell culture applications).

-

Vortex gently until clear.

-

Aliquot into 50 µL volumes in amber tubes (to protect from light/oxidation).

-

Store at -20°C. Do not refreeze aliquots.

Part 4: Experimental Protocols

Protocol A: Trypsin Inhibition Assay (Spectrophotometric)

Objective: Validate Antipain activity by measuring the inhibition of Trypsin-mediated hydrolysis of BAEE (Nα-Benzoyl-L-Arginine Ethyl Ester).[1][2]

Reagents:

-

Buffer: 67 mM Sodium Phosphate, pH 7.6 at 25°C.

-

Substrate: 0.25 mM BAEE solution.

-

Enzyme: Trypsin (bovine pancreas), ~500 units/mL in 1 mM HCl.[1][2]

-

Inhibitor: Antipain Stock (diluted to range 10–100 µg/mL).[1]

Workflow:

-

Blank Preparation: Add 3.0 mL Buffer to a quartz cuvette.

-

Control Reaction: Add 0.2 mL Substrate + 0.1 mL Trypsin. Mix by inversion. Record

/min.[1] -

Inhibition Reaction:

-

Calculation:

[1][2]

Protocol B: Papain Inhibition Assay

Objective: Assess inhibition of Papain using L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).[1][2] Note that Papain requires activation by cysteine/EDTA.[1]

Reagents:

-

Assay Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, 5 mM L-Cysteine, pH 6.2.[1][2]

-

Substrate: 1 mM L-BAPA.

-

Enzyme: Papain (0.1 mg/mL in Assay Buffer).[1]

Workflow:

-

Activation: Incubate Papain in Assay Buffer for 10 minutes at 25°C to reduce the active site cysteine.[1]

-

Inhibitor Binding: Add Antipain (0.1 – 1.0 µg/mL final) to the activated enzyme.[1] Incubate for 5–10 minutes.

-

Reaction Start: Add L-BAPA substrate.[1]

-

Measurement: Monitor the release of p-nitroaniline at 405 nm .

-

Analysis: Plot % Inhibition vs. Antipain concentration to determine IC50.

Part 5: Experimental Workflow Visualization

The following flowchart outlines the critical decision points and steps for preparing and validating Antipain solutions.

Figure 2: Step-by-step workflow for Antipain preparation and enzymatic validation.[1][2]

References

-

Sigma-Aldrich. Antipain dihydrochloride Product Information & Datasheet.[1][7]Link[1][2]

-

Suda, H., et al. (1972).[1][6][10] Antipain, a new protease inhibitor isolated from actinomycetes.[1][5][6] The Journal of Antibiotics, 25(4), 263-266.[1][2][6] Link

-

Umezawa, H. (1976).[1] Structures and activities of protease inhibitors of microbial origin.[1][7][8][10][11] Methods in Enzymology, 45, 678-695.[1][2] Link

-

TargetMol. Antipain Dihydrochloride Formulation & Solubility Guide.Link[1][2]

-

Carl Roth. Antipain dihydrochloride Technical Data.[1][4][5]Link[1][2]

Sources

- 1. 抗痛素二盐酸盐 crystalline, suitable for cell culture, pkg of 10 mg | Sigma-Aldrich [sigmaaldrich.com]

- 2. Antipain - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antipain dihydrochloride, 25 mg, CAS No. 37682-72-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - Austria [carlroth.com]

- 5. Antipain dihydrochloride, 5 mg, CAS No. 37682-72-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Antipain protease inhibitor 37682-72-7 [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Preserving Proteomic Integrity: A Technical Guide to Antipain in Molecular Biology

As molecular biologists and drug development professionals, we constantly battle the endogenous proteolytic machinery of the cell. The moment a cell membrane is ruptured during lysis, spatial compartmentalization is lost, and target proteins are immediately exposed to a hostile environment of degradative enzymes. To preserve the structural and functional integrity of these proteins, precise chemical intervention is required.

This whitepaper provides an in-depth technical analysis of Antipain , a highly effective, naturally occurring protease inhibitor. Drawing on field-proven insights, we will explore its biochemical mechanism, comparative efficacy, and validated methodologies for integrating it into your daily laboratory workflows.

The Biochemical Profile of Antipain

Originally isolated from Actinomycetes (specifically Streptomyces species) in 1972, Antipain is a peptidyl arginine aldehyde 1. It functions as a reversible, competitive inhibitor targeting specific serine and cysteine proteases . Structurally, it is unique due to the presence of a ureylene group and its critical terminal aldehyde moiety, which dictates its mechanism of action.

Mechanism of Action: The Hemiacetal Lock

The efficacy of Antipain lies in its ability to act as a transition-state analog. The backbone carbonyl of its terminal arginine aldehyde undergoes a nucleophilic attack by the active-site serine (or cysteine) residue of the target protease 1. This interaction forms a reversible covalent hemiacetal (or thiohemiacetal) adduct, effectively locking the enzyme in an inactive conformation and preventing substrate cleavage 2.

Fig 1: Reversible hemiacetal adduct formation between Antipain and target proteases.

Target Specificity and Empirical Data

A common pitfall in assay design is treating all protease inhibitors as interchangeable. Antipain is frequently compared to Leupeptin, as both are peptidyl aldehydes. However, causality in inhibitor selection is critical : Antipain exhibits significantly higher inhibitory potency against lysosomal Cathepsin A, but is vastly inferior to Leupeptin when targeting plasmin . If your tissue sample is rich in lysosomal proteases, Antipain is the superior strategic choice.

Table 1: Quantitative Inhibitory Profile of Antipain

Data synthesized from standardized in vitro inhibition assays []().

| Target Protease | Protease Class | IC50 / Ki Value | Biological Relevance in Extraction |

| Papain | Cysteine | 0.16 µg/mL | Broad-spectrum model enzyme |

| Trypsin | Serine | 0.26 µg/mL | Digestive and cellular cleavage |

| Cathepsin B | Cysteine | 0.59 µg/mL | Lysosomal degradation |

| Cathepsin A | Serine | 1.19 µg/mL | Lysosomal exopeptidase |

| Calpain I | Cysteine | Ki = 1.4 µM | Calcium-dependent signaling |

| Plasmin | Serine | >93 µg/mL | Fibrinolysis (Weakly inhibited) |

Core Applications in Molecular Biology

Beyond basic protein extraction, Antipain serves several advanced functions in the laboratory:

-

Protein Purification & Chromatography: Antipain is a staple in lysis buffers to prevent the degradation of recombinant or endogenous proteins prior to column chromatography [[3]](). Because it does not inhibit metalloproteases or aspartic proteases, it must be formulated into a "cocktail" alongside agents like EDTA and Pepstatin 4.

-

Cellular Transformation Studies: In cell culture, chronic administration of Antipain has been shown to reduce the frequency of chemically induced (e.g., MNNG-induced) transformations in BALB/c-3T3 cells, proving its utility in studying protease-dependent oncogenic pathways 5.

-

Structural Biology: Antipain is frequently co-crystallized with target enzymes (e.g., wheat serine carboxypeptidase, PDB: 1bcr) to elucidate active-site geometry and catalytic mechanisms via X-ray crystallography 1.

Handling, Stability, and Formulation

A critical failure point in many laboratories is the improper storage of peptide aldehydes. The terminal aldehyde of Antipain is highly susceptible to oxidation and racemization in dilute aqueous environments at room temperature .

Table 2: Physicochemical Parameters & Working Specifications

| Parameter | Specification | Causality / Handling Rationale |

| Molecular Weight | 677.63 g/mol | Required for exact molarity calculations (100 µM ≈ 67.8 µg/mL). |

| Solubility | H₂O, Methanol, DMSO | Highly soluble (up to 20 mg/mL). DMSO aids in cell permeability. |

| Stock Stability | 1 month at -20°C | Freezing prevents spontaneous degradation of the peptide backbone. |

| Working Stability | < 24 hours on ice | Terminal aldehyde oxidizes rapidly; never store working dilutions. |

| Working Conc. | 10 - 100 µM (~50 µg/mL) | Ensures >90% inhibition of target proteases in crude lysates. |

Validated Methodology: Custom Protease Inhibitor Cocktail Formulation

To ensure reproducibility, protocols must be self-validating. The following workflow details the preparation of an Antipain-supplemented lysis buffer, including a built-in validation step to confirm the preservation of proteomic integrity.

Fig 2: Step-by-step workflow for utilizing Antipain in mammalian cell lysis.

Step-by-Step Protocol

Step 1: Stock Solution Preparation

-

Action: Dissolve Antipain dihydrochloride in sterile ddH₂O or DMSO to a concentration of 20 mg/mL.

-

Causality: Create small, single-use aliquots (e.g., 50 µL) and store immediately at -20°C. This prevents repeated freeze-thaw cycles that break down the peptide structure .

Step 2: Lysis Buffer Formulation

-

Action: Prepare your base lysis buffer (e.g., RIPA or NP-40 buffer). Immediately prior to cell homogenization, spike the buffer with Antipain to a final working concentration of 50 µg/mL 4.

-

Causality: Delaying the addition prevents the terminal aldehyde from oxidizing in the aqueous buffer, ensuring maximum hemiacetal formation upon contact with proteases.

Step 3: Homogenization and Extraction

-

Action: Lyse the cells on ice. Maintain the lysate at 4°C throughout the entire extraction process.

-

Causality: While Antipain inhibits specific serine/cysteine proteases, maintaining a strict cold chain kinetically suppresses the activity of uninhibited protease classes (like metalloproteases) 3.

Step 4: Self-Validation Check

-

Action: To validate the efficacy of your cocktail, run an aliquot of the Antipain-treated lysate alongside a "mock" lysate (prepared without inhibitors) on an SDS-PAGE gel. Probe via Western Blot for a known protease-sensitive endogenous protein, such as Ku86.

-

Causality: Ku86 exists as both a full-length protein and a highly protease-sensitive variant [[6]](). If your Antipain formulation is successful, the Ku86 band will remain intact at its full molecular weight, whereas the mock lysate will exhibit distinct, lower molecular weight cleavage products. This visual confirmation guarantees that your downstream assays are being performed on intact proteomes.

References

-

[ Sigma-Aldrich. "Antipain protease inhibitor 37682-72-7"]()

-

[[1] Wikipedia. "Antipain"]()

-

[[4] Creative Proteomics. "Common Protease Inhibitors"]()

-

[[5] MedChemExpress. "Antipain | Ser/Thr Protease Inhibitor"]()

-

[[6] NIH PMC. "Ku86 exists as both a full-length and a protease-sensitive natural variant in multiple myeloma cells"]()

Sources

- 1. Antipain - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ku86 exists as both a full-length and a protease-sensitive natural variant in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Optimization and Preparation of Antipain Dihydrochloride Stock Solutions

Introduction & Mechanism of Action

Antipain dihydrochloride (CAS: 37682-72-7) is a reversible, peptide-aldehyde protease inhibitor isolated from Actinomycetes.[1][2] It is a critical reagent in protein purification and cell lysis workflows, specifically designed to prevent the degradation of proteins by serine and cysteine proteases.

Mechanistic Insight

Unlike irreversible inhibitors (e.g., PMSF) that covalently modify the active site, Antipain functions as a transition-state analog .[1][2] It contains a terminal ureido-arginine valine-phenylalanine sequence with a C-terminal aldehyde.[2] This aldehyde group is electrophilic and subject to nucleophilic attack by the active site serine (hydroxyl) or cysteine (thiol) of the protease.[2][3]

-

Serine Proteases (e.g., Trypsin): Forms a hemiacetal adduct.[1][2][3]

-

Cysteine Proteases (e.g., Papain, Cathepsin B): Forms a hemithioacetal adduct.[1][2][3]

Critical Stability Note: The terminal aldehyde responsible for this inhibition is chemically labile. It is prone to oxidation (to a carboxylic acid) and racemization at neutral-to-alkaline pH, which renders the inhibitor inactive.[2][3] This dictates the strict storage requirements outlined in Section 4.

Target Specificity & Potency

Antipain is not a "universal" inhibitor but has a distinct high-affinity profile.[2][3]

| Target Protease | IC50 / Ki (Approximate) | Mechanism Class |

| Papain | 0.16 µg/mL | Cysteine |

| Trypsin | 0.26 µg/mL | Serine |

| Cathepsin A | 1.19 µg/mL | Serine (Carboxypeptidase) |

| Cathepsin B | 0.59 µg/mL | Cysteine |

| Plasmin | >93 µg/mL | Serine |

| Chymotrypsin | >250 µg/mL | Serine (Poor inhibition) |

Diagrammatic Workflows

Figure 1: Mechanism of Action

Visualizing the transition-state inhibition and adduct formation.

Caption: Antipain mimics the substrate transition state.[1][2] High pH or oxidation converts the active aldehyde to an inactive acid.

Preparation Protocol

Physicochemical Properties[2][3][4]

Calculation Guide

Objective: Prepare 1 mL of 50 mg/mL (approx. 74 mM) Stock Solution.

Step-by-Step Procedure

Reagents Required:

Protocol:

-

Equilibration: Allow the lyophilized product vial to equilibrate to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.[3]

-

Weighing: Accurately weigh 50 mg of Antipain Dihydrochloride.

-

Solubilization:

-

Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile tube.

-

Note: Antipain is small and will not be retained by the filter, but this step ensures sterility for cell culture applications.[1]

-

-

Aliquoting: Immediately dispense into small aliquots (e.g., 50 µL or 100 µL).

-

CRITICAL: Avoid freeze-thaw cycles. Each aliquot should be single-use.

-

-

Storage: Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).

Figure 2: Preparation Workflow

Caption: Workflow emphasizing pH control and immediate aliquoting to prevent aldehyde oxidation.

Stability, Storage, and Usage[1][3][6][7][10][11][12]

Working Concentrations[1][2][3][4][5][6][7][8][13]

Stability Profile (The "Self-Validating" Logic)

The efficacy of Antipain relies on the integrity of the aldehyde group.[2][3]

-

pH Sensitivity: Unstable at pH > 7.[2]5. Always add Antipain to lysis buffers immediately before use. Do not store pre-mixed lysis buffer containing Antipain.[3]

-

Temperature:

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Precipitation | Concentration too high (>50 mg/mL) or cold solvent.[1][2] | Warm to 37°C briefly; vortex. If persistent, dilute to 20 mg/mL.[5] |

| Loss of Activity | Oxidation of aldehyde group.[3][4] | Check storage age. Ensure stock was not stored at alkaline pH. |

| Yellowing of Solution | Oxidation/Aging. | Discard. Fresh solution should be clear/colorless to faint yellow. |

| Cell Toxicity | High concentration or DMSO effect.[2] | Use water-based stock.[2][3] Titrate down to 10 µg/mL.[3] |

Quality Control: Trypsin Inhibition Assay

To validate the activity of a stock solution (Self-Validation), perform a simple spectrophotometric assay using BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).[1][2][3]

-

Control: Mix Trypsin (approx 10 µg/mL) + BAPNA substrate. Measure Absorbance at 405 nm (release of p-nitroaniline).[2][3]

-

Test: Pre-incubate Trypsin + Antipain Stock (diluted to 1 µg/mL) for 10 mins. Add BAPNA.[3]

-

Result: The Test sample should show <5% of the absorbance increase compared to the Control.

References

-

Sigma-Aldrich. Antipain dihydrochloride Product Information & Solubility. Retrieved from [1][2][3]

-

Cayman Chemical. Antipain (hydrochloride) Product Insert.[2][9] Retrieved from [2][3]

-

Suda, H., et al. (1972). Antipain, a new protease inhibitor isolated from actinomycetes.[1][2][3][10] The Journal of Antibiotics.[9][10]

-

DiPaolo, J.A., et al. (1980). Antipain inhibits N-methyl-N'-nitro-N-nitrosoguanidine-induced transformation.[1][2][8][10] PNAS.[3] Retrieved from

-

Thermo Fisher Scientific. Antipain Dihydrochloride Specifications. Retrieved from [1][2][3]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Antipain protease inhibitor 37682-72-7 [sigmaaldrich.com]

- 3. Antipain dihydrochloride lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. 抗痛素二盐酸盐 crystalline, suitable for cell culture, pkg of 10 mg | Sigma-Aldrich [sigmaaldrich.com]

- 5. Antipain dihydrochloride | Protease | TargetMol [targetmol.com]

- 6. Antipain dihydrochloride, 5 mg, CAS No. 37682-72-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 7. orientjchem.org [orientjchem.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Antipain dihydrochloride solubility in water and DMSO

Solubility, Stability, and Protocol Optimization

Abstract

Antipain dihydrochloride (CAS 37682-72-7) is a reversible peptide-aldehyde protease inhibitor isolated from Actinomycetes.[1][2][3] It exhibits high specificity for serine and cysteine proteases, particularly papain, trypsin, and cathepsins A and B.[1][4] This guide provides a definitive technical workflow for the solubilization, storage, and experimental application of Antipain dihydrochloride.[1][4] It addresses critical stability concerns related to its terminal aldehyde group and offers optimized protocols for both aqueous and organic solvent reconstitution.[1]

Molecule Profile & Mechanism

Antipain acts as a transition-state analog.[2][3] Its C-terminal aldehyde group forms a hemiacetal adduct with the active site serine or cysteine residue of the target protease, effectively—but reversibly—blocking catalytic activity.[1][5]

-

Primary Targets: Papain, Trypsin, Cathepsin A, Cathepsin B.[1][2][6][7]

-

Secondary Targets: Plasmin (less effective than Leupeptin), Calpain I.[1][2]

-

Non-Targets: Chymotrypsin, Pepsin (generally resistant).[1][2]

Expert Insight: Unlike irreversible inhibitors (e.g., PMSF), Antipain can be dialyzed away, making it valuable for protein purification workflows where enzyme activity must be recovered later.[1][2] However, the reactive aldehyde makes the molecule susceptible to oxidation and racemization in solution, necessitating strict handling protocols.[1][4]

Physicochemical Properties[1][2][4][5][6][8][9][10][11]

| Property | Data |

| Chemical Name | Antipain dihydrochloride |

| CAS Number | 37682-72-7 |

| Molecular Formula | C₂₇H₄₄N₁₀O₆[1][2][3][7][8][9][10][11] · 2HCl |

| Molecular Weight | 677.62 g/mol |

| Appearance | White to off-white powder |

| Solubility (Water) | Up to 50 mg/mL (Clear to hazy yellow) |

| Solubility (DMSO) | Up to 20–50 mg/mL |

| Solubility (Methanol) | Soluble |

| Insoluble In | Benzene, Hexane, Chloroform |

Solubility & Reconstitution Strategy

Choosing the correct solvent is critical for assay success.[1][2] While Antipain is highly water-soluble, DMSO stocks are often preferred for long-term storage due to reduced hydrolysis risk, provided the final DMSO concentration in the assay is <0.1%.[1][2]

Solvent Selection Decision Matrix

Figure 1: Decision matrix for selecting the optimal solvent based on downstream application.

Detailed Protocols

Protocol A: Preparation of Stock Solution (10 mg/mL)

Objective: Create a concentrated stock solution suitable for long-term storage at -20°C.

Materials:

-

Antipain dihydrochloride powder (e.g., 5 mg vial).[1][10][12]

-

Solvent: Sterile distilled water, PBS (pH 7.4), or DMSO (ACS grade).[1][2][3]

Procedure:

-

Equilibration: Allow the product vial to warm to room temperature before opening to prevent condensation, which degrades the peptide.

-

Calculation: To prepare a 10 mg/mL stock from 5 mg of powder:

-

Dissolution: Add 500 µL of the chosen solvent directly to the vial. Vortex gently until the solution is clear.[1]

-

Filtration (Aqueous only): If using water/buffer for cell culture, filter sterilize through a 0.22 µm Low Protein Binding filter (PVDF or PES).[1][2][3] Do not filter DMSO stocks unless using compatible membrane materials (e.g., Nylon).[1]

-

Aliquoting: Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C.

Protocol B: Working Solution & Usage

Objective: Dilute stock for experimental use.

-

Thawing: Thaw one aliquot of stock solution on ice.

-

Standard Working Concentration: 10 µg/mL to 50 µg/mL (approx. 15–75 µM).[1][3][12]

-

Dilution: Dilute the stock 1:200 to 1:1000 into the assay buffer or culture medium.

-

Example: Add 1 µL of 10 mg/mL stock to 1 mL of lysate for a final concentration of 10 µg/mL.

-

-

Stability Warning: Once diluted, the inhibitor is unstable .[1][2] Use working solutions immediately (within 4–6 hours) and discard any remainder. The aldehyde group oxidizes rapidly in dilute, neutral pH solutions.[1]

Storage & Stability Guidelines

The stability of Antipain is heavily dependent on temperature and pH.[2]

| State | Condition | Stability Estimate |

| Solid Powder | -20°C, Desiccated | > 3 Years |

| Stock (Water/Buffer) | 4°C | 1 Week |

| Stock (Water/Buffer) | -20°C | 1 Month |

| Stock (DMSO) | -20°C | 1–3 Months |

| Dilute Working Sol. | RT or 4°C | < 24 Hours (Discard) |

Critical Warning: Avoid repeated freeze-thaw cycles. Each cycle can reduce potency by 5-10% due to moisture introduction and crystal formation.[2][3]

Biological Application Notes

1. Cell Culture

Antipain is frequently used to inhibit chemically induced transformation in cells (e.g., BALB/c-3T3).[1][2][3]

-

Recommendation: Use aqueous stock solutions (PBS) to avoid DMSO cytotoxicity.[1][2][3]

-

Dosing: 10–50 µg/mL is effective for most mammalian cell lines.[1]

2. Protein Purification (Lysis Buffers)

Used as part of a "cocktail" to prevent proteolysis during cell lysis.[1][2][3]

-

Recommendation: Antipain is often combined with Leupeptin (inhibits serine/cysteine proteases), Pepstatin A (inhibits aspartic proteases), and PMSF (inhibits serine proteases).[1][2][3]

-

Cocktail Recipe: A typical cocktail contains Antipain (50 µg/mL), Leupeptin (1 µg/mL), and Pepstatin (1 µg/mL).[1][2][3]

Mechanism of Inhibition Diagram[2]

Figure 2: Reversible inhibition mechanism.[1][2][3] The aldehyde group forms a covalent but reversible hemiacetal adduct.[1]

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Precipitation in Water | Concentration too high (>50 mg/mL) or temp too low.[1][2][3] | Warm to 37°C briefly; vortex. Dilute to <20 mg/mL.[1][13] |

| Loss of Activity | Oxidation of aldehyde group.[1][2][6] | Ensure stock was stored at -20°C. Prepare fresh stock if >1 month old.[3][14] |

| Cell Toxicity | DMSO concentration > 0.1%.[1][2] | Use aqueous stock or dilute DMSO stock further.[1] |